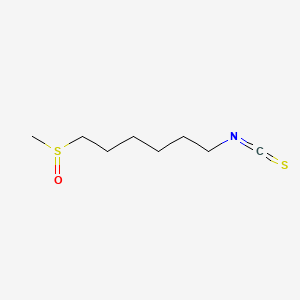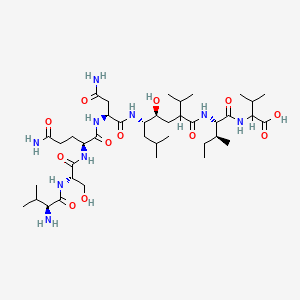
AC1903
概要
説明
AC1903は、N-(2-フラニルメチル)-1-(フェニルメチル)-1H-ベンゾイミダゾール-2-アミンとしても知られており、過渡性受容体電位カノニカルチャネル5(TRPC5)の特異的で選択的な阻害剤です。この化合物は、腎臓のろ過システムにおいて不可欠な細胞であるポドサイトを保護する上で大きな可能性を示しています。 This compoundは、さまざまな動物モデルにおける腎臓病における重度のタンパク尿を抑制し、ポドサイトの喪失を防ぐ能力について広範囲にわたって研究されてきました .
科学的研究の応用
AC1903 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study TRPC5 channel activity and its role in various physiological processes.
Biology: Investigated for its effects on cellular processes, including calcium signaling and cell survival.
Medicine: Explored as a potential therapeutic agent for treating kidney diseases, particularly those involving podocyte damage and proteinuria.
Industry: Utilized in the development of new drugs targeting TRPC5 channels and related pathways
作用機序
AC1903は、TRPC5チャネルを選択的に阻害することにより、その効果を発揮します。TRPC5は、脳と腎臓で高度に発現しているカルシウム透過性非選択的陽イオンチャネルです。TRPC5の活性を阻害することにより、this compoundはポドサイトへのカルシウムイオンの流入を防ぎ、これらの細胞の損傷から保護し、タンパク尿を軽減します。 この化合物は、TRPC4またはTRPC6電流には有意な影響を与えず、キナーゼプロファイリングアッセイではオフターゲット効果を示していません .
類似化合物の比較
類似化合物
ML204: 同様の効力を有する別のTRPC5阻害剤。
Pico145: TRPC1/4/5チャネルの選択的阻害剤。
SAR7334: TRPC3/6/7チャネルの選択的阻害剤.
This compoundの独自性
This compoundは、TRPC5に対する高い選択性と、TRPC4またはTRPC6に影響を与えることなくポドサイトを保護する能力において独自です。 この特異性は、TRPC5関連経路を研究し、腎臓病に対する標的治療を開発するための貴重なツールとなっています .
結論として、this compoundは、科学研究および治療への応用において大きな可能性を秘めた有望な化合物です。TRPC5を選択的に阻害し、ポドサイトを保護する効果は、腎臓病の研究と治療において貴重な資産となっています。
生化学分析
Biochemical Properties
AC1903 plays a crucial role in biochemical reactions by inhibiting TRPC5 channels. TRPC5 channels are involved in calcium signaling, which is essential for various cellular processes. This compound interacts with TRPC5 channels by binding to their active sites, thereby preventing calcium influx. This inhibition protects podocytes from injury and reduces proteinuria in models of kidney disease . Additionally, this compound has been shown to inhibit other TRPC channels, including TRPC3, TRPC4, and TRPC6, albeit with varying potency .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In podocytes, this compound protects against injury induced by puromycin aminonucleoside (PAN) by stabilizing the cytoskeleton and reducing proteinuria . In cancer cell lines, this compound suppresses the uptake of aminoglycosides and reduces premature termination codon readthrough, highlighting its potential in genetic disorder treatments . The compound also influences cell signaling pathways, gene expression, and cellular metabolism by modulating calcium influx through TRPC channels .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to TRPC5 channels, leading to the inhibition of calcium influx. This inhibition disrupts the downstream signaling pathways that rely on calcium as a secondary messenger. By preventing calcium entry, this compound stabilizes the actin cytoskeleton in podocytes, thereby protecting them from injury . Additionally, this compound’s interaction with other TRPC channels suggests a broader mechanism of action that may involve multiple calcium-dependent pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound demonstrates stability and sustained activity in both in vitro and in vivo studies. Long-term administration of this compound in animal models has shown consistent protection of podocytes and reduction in proteinuria
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively reduces proteinuria and protects podocytes without causing significant adverse effects . At higher doses, the compound may exhibit toxic effects, including potential off-target interactions with other TRPC channels . Determining the optimal dosage is crucial for maximizing therapeutic benefits while minimizing toxicity.
Metabolic Pathways
This compound is involved in metabolic pathways that regulate calcium signaling and cellular homeostasis. The compound interacts with enzymes and cofactors that modulate TRPC channel activity, thereby influencing metabolic flux and metabolite levels . Understanding the metabolic pathways of this compound is essential for optimizing its therapeutic potential and minimizing adverse effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall efficacy
Subcellular Localization
The subcellular localization of this compound is primarily associated with its target TRPC channels. The compound’s activity and function are influenced by its localization within specific cellular compartments, such as the plasma membrane and endoplasmic reticulum . Targeting signals and post-translational modifications may direct this compound to these compartments, enhancing its therapeutic effects.
準備方法
合成経路と反応条件
AC1903の合成には、ベンゾイミダゾール誘導体の調製が含まれます。重要なステップには、ベンゾイミダゾール環の形成と、フラニルメチル基とフェニルメチル基を導入するためのその後の官能基化が含まれます。 反応条件には通常、有機溶媒、触媒、および制御された温度の使用が含まれ、高収率と高純度が保証されます .
工業生産方法
This compoundの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、収率を最大化し、不純物を最小限に抑えるために反応条件を最適化することが含まれます。 結晶化、ろ過、クロマトグラフィーなどの技術が、最終製品を精製するために使用されます .
化学反応の分析
反応の種類
AC1903は、次のようなさまざまな化学反応を起こします。
酸化: this compoundは、特定の条件下で酸化されて対応する酸化された誘導体を形成することができます。
還元: 還元反応は、ベンゾイミダゾール環または他の官能基を変えることができます。
置換: 置換反応は、ベンゾイミダゾール環またはフラニルメチル基とフェニルメチル基に異なる置換基を導入することができます.
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。
還元: 水素化ホウ素ナトリウムと水素化アルミニウムリチウムなどの還元剤が使用されます。
主な生成物
これらの反応から生成される主な生成物には、官能基が修飾されたthis compoundのさまざまな誘導体が含まれ、これはさらなる研究開発に使用できます .
科学研究への応用
This compoundは、次のような幅広い科学研究への応用があります。
化学: TRPC5チャネルの活性を研究し、さまざまな生理学的プロセスにおけるその役割を研究するためのツール化合物として使用されます。
生物学: カルシウムシグナル伝達や細胞生存を含む細胞プロセスへの影響について調査されています。
医学: 特にポドサイトの損傷とタンパク尿を伴う腎臓病の治療のための潜在的な治療薬として探求されています。
類似化合物との比較
Similar Compounds
ML204: Another TRPC5 inhibitor with similar potency.
Pico145: A selective inhibitor of TRPC1/4/5 channels.
Uniqueness of AC1903
This compound is unique in its high selectivity for TRPC5 and its ability to protect podocytes without affecting TRPC4 or TRPC6. This specificity makes it a valuable tool for studying TRPC5-related pathways and developing targeted therapies for kidney diseases .
特性
IUPAC Name |
1-benzyl-N-(furan-2-ylmethyl)benzimidazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O/c1-2-7-15(8-3-1)14-22-18-11-5-4-10-17(18)21-19(22)20-13-16-9-6-12-23-16/h1-12H,13-14H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OECUWHDVQIITIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2NCC4=CC=CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
831234-13-0 | |
| Record name | 1-benzyl-N-[(furan-2-yl)methyl]-1H-1,3-benzodiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-(4-Aminophenyl)benzo[d]thiazol-6-ol](/img/structure/B1664693.png)









